KDM5C vs KDM5A/B/D: Distinct Substrate Recognition Motifs from Permutated Peptide Library Screening
A systematic characterization of recombinant KDM5A, KDM5B, KDM5C, and KDM5D using a library of 180 permutated peptide substrates (systematically altered from the wild-type H3K4me3 sequence) revealed that each KDM5 family member possesses a distinct substrate recognition motif. The recognition motif for KDM5C is quantitatively distinguishable from those of KDM5A, KDM5B, and KDM5D, as established by comparative activity profiling across the permutated library [1]. Using these isoform-specific recognition motifs, the study predicted and validated distinct sets of non-histone protein substrates for each KDM5 demethylase; KDM5C's unique recognition profile predicts a non-overlapping set of high-confidence substrates compared to KDM5A/B/D [1]. This differentiation is critical because 66 high-ranking non-histone substrates were identified across the KDM5 family, with isoform-specific activity profiles meaning that a substrate demethylated efficiently by KDM5C may show negligible activity with KDM5A or KDM5B [1].
| Evidence Dimension | Substrate recognition motif specificity |
|---|---|
| Target Compound Data | KDM5C-specific recognition motif derived from permutated H3K4me3 peptide library activity profiling |
| Comparator Or Baseline | KDM5A-specific, KDM5B-specific, and KDM5D-specific recognition motifs (each distinct) |
| Quantified Difference | Four distinct recognition motifs identified; KDM5C's motif predicts a unique set of non-histone substrates non-overlapping with KDM5A/B/D |
| Conditions | In vitro demethylase activity assays using 180 permutated peptide substrates with sequences systematically altered from wild-type H3K4me3; recombinant human KDM5A/B/C/D proteins |
Why This Matters
For experiments investigating non-histone demethylation targets or developing isoform-specific substrate probes, substituting KDM5C with another KDM5 family member will yield false-negative or false-positive substrate identification due to divergent recognition motifs.
- [1] Hoekstra M, Biggar KK, et al. Characterization of KDM5 lysine demethylase family substrate preference and identification of novel substrates. J Biochem. 2022;173(1):31-42. doi:10.1093/jb/mvac081. PMID: 36205465. View Source
